1,5-Pentanediol
Overview
Description
1,5-Pentanediol (1,5-PDO) is a valuable chemical building block used in the synthesis of various polyurethanes and polyesters. It is a C5 diol, which means it contains five carbon atoms and two hydroxyl groups. The interest in 1,5-PDO has increased due to its potential to be produced from biomass, making it a sustainable alternative to petrochemical-derived compounds .
Synthesis Analysis
Several studies have focused on the synthesis of 1,5-PDO from biomass-derived intermediates. One approach involves the chemoselective hydrogenolysis of tetrahydrofurfuryl alcohol (THFA) catalyzed by Rh/SiO2 modified with ReOx species, which has shown to give a higher yield than conventional methods . Another process developed achieves an 84% yield of 1,5-PDO from furfural using dehydration/hydration, ring-opening tautomerization, and hydrogenation reactions . Additionally, a one-pot selective conversion of furfural into 1,5-PDO over a Pd-added Ir–ReOx/SiO2 bifunctional catalyst has been reported, with a maximum yield of 71.4% .
Molecular Structure Analysis
The molecular structure of 1,5-PDO consists of a linear carbon chain with hydroxyl groups at each end. This structure is pivotal for its reactivity and properties as a diol. The studies reviewed do not directly analyze the molecular structure of 1,5-PDO but focus on its synthesis and applications .
Chemical Reactions Analysis
1,5-PDO can be synthesized through various chemical reactions involving biomass-derived intermediates. The hydrogenolysis of furfural or THFA is a common reaction pathway, with the choice of catalysts being crucial for the yield and selectivity of 1,5-PDO . The reactivity of intermediates like 2-HY-THP is significantly higher than THFA, which is attributed to the ring-opening tautomerization that facilitates the subsequent hydrogenation to 1,5-PDO .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,5-PDO are important for its application in polymer synthesis. For instance, copolyesters synthesized from biobased 1,5-PDO, such as poly(pentylene succinate-co-terephthalate) and poly(pentylene adipate-co-terephthalate), exhibit varying thermal stability and mechanical properties depending on the copolymer composition . The intrinsic viscosity and crystallizability of these copolyesters are also influenced by the content of 1,5-PDO units, which affects their thermo-mechanical properties.
Scientific Research Applications
1. Biosynthesis of 1,5-Pentanediol
- Application Summary: 1,5-Pentanediol (1,5-PDO) is a linear diol with an odd number of methylene groups, which is an important raw material for polyurethane production . A new biosynthetic pathway was developed to form a cell factory in Escherichia coli to produce 1,5-PDO .
- Methods of Application: An artificial pathway for the synthesis of 1,5-PDO from lysine with an integrated cofactor and co-substrate recycling was evaluated in E.coli . Aminotransferases originated from different organisms were screened to identify the enzyme that could successfully transfer two amines from cadaverine .
- Results: After optimizing the cultivation and bioconversion conditions, the titer of 1,5-PDO reached 4.03 mM .
2. One-Pot Production of 1,5-Pentanediol from Furfural
- Application Summary: The one-pot production of 1,5-Pentanediol (1,5-PDO) from sustainable sources (furfural) is a key reaction to compete with existing fossil sources .
- Methods of Application: The influence of the starting reagent, the features of layered double hydrotalcite (LDH)-derived catalysts in the form of mixed metal oxides (MMO) and of reaction conditions on the productivity of 1,5-PDO under batch conditions were studied .
- Results: Productivity is maximized when Co 2+ species partially substitute Mg 2+ species in parent LDH, yielding promising pentanediol yields under mild reaction conditions .
3. Synthesis of Biocompatible Polyesters, Polycarbonates and Polyurethanes
- Application Summary: 1,5-Pentanediol can be used as a monomer for the synthesis of biocompatible polyesters, polycarbonates and polyurethanes .
4. Plasticizer in Cellulose Products and Adhesives
5. Brake Fluid Additive
6. Formation of Thin Film of ZnO via Atomic Layer Deposition
- Application Summary: 1,5-Pentanediol can be used as an oxygen precursor for the formation of thin film of ZnO via atomic layer deposition .
7. Plasticizer in Cellulose Products and Adhesives
8. Brake Fluid Additive
Future Directions
The global 1,5-Pentanediol market size is projected to grow from US$ 46 million in 2022 to US$ 60 million in 2029; it is expected to grow at a CAGR of 3.9% from 2023 to 2029 . This suggests that 1,5-Pentanediol could be a promising approach for converting biomass into oxygenated commodity chemicals, which are difficult to produce from petroleum-derived feedstocks .
properties
IUPAC Name |
pentane-1,5-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c6-4-2-1-3-5-7/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQSHHUCVQOPAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
31784-47-1 | |
Record name | Polypentylene glycol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31784-47-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID2041256 | |
Record name | 1,5-Pentanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041256 | |
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Molecular Weight |
104.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Viscous liquid; [Merck Index] Colorless viscous liquid; Hygroscopic; [Alfa Aesar MSDS] | |
Record name | 1,5-Pentanediol | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,5-Pentanediol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Boiling Point |
240 °C | |
Record name | 1,5-Pentanediol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6807 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
129 °C (265 °F) (open cup), 136 °C (277 °F) - closed cup | |
Record name | 1,5-Pentanediol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6807 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Miscible with water, Soluble in water, Miscible with methanol, ethanol, acetone, ethyl acetate. Soluble in ether (25 °C) 11% w/w. Limited solubility in benzene, trichloroethylene, methylene chloride, petroleum ether, heptane., Soluble in alcohols, acetone, and relatively insoluble in aliphatic and aromatic hydrocarbons | |
Record name | 1,5-Pentanediol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6807 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9941 g/cm cu at 20 °C; 0.9858 g/cm cu at 25 °C | |
Record name | 1,5-Pentanediol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6807 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0039 [mmHg], 3.90X10-3 mm Hg at 25 °C | |
Record name | 1,5-Pentanediol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9589 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | 1,5-Pentanediol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6807 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
A gas chromatographic/mass-spectrometry analysis was performed to determine the impurities in 1,5-Pentanediol. 1,5-Pentanediol was found to be 98.1% pure with a total of 0.28% unknown impurities, stated by the authors not to be diols. Contamination by water, 1,5-hexanediol, and 1,6-Hexanediol was found to be 0.02%, 1.02%, and 0.56%, respectively. Other diol impurities, including 1,4-Butanediol, 2,5-Hexanediol, and cyclic diols, were below the limit of detection (< 0.05%). | |
Record name | 1,5-Pentanediol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6807 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
1,5-Pentanediol | |
Color/Form |
Viscous, oily liquid, Colorless | |
CAS RN |
111-29-5 | |
Record name | 1,5-Pentanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,5-Pentanediol | |
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Record name | Pentane-1,5-diol | |
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Record name | 1,5-Pentanediol | |
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Record name | 1,5-Pentanediol | |
Source | EPA DSSTox | |
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Record name | Pentane-1,5-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.505 | |
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Record name | 1,5-PENTANEDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07UXZ0SCST | |
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Record name | 1,5-Pentanediol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6807 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-18 °C | |
Record name | 1,5-Pentanediol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6807 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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